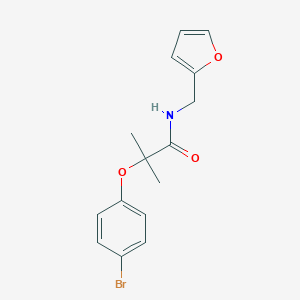![molecular formula C22H19ClN4O3 B243739 N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243739.png)
N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-tumor activity and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Wirkmechanismus
The exact mechanism of action of N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide is not fully understood. However, studies have shown that this compound acts as a potent inhibitor of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. This pathway is often dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting this pathway, N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
Studies have also shown that N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide has various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the main limitations of this compound is its poor solubility, which can make it difficult to use in laboratory experiments. It is also important to note that further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide. One of the most important directions is the development of new cancer therapies based on this compound. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound, which will be essential for the development of safe and effective cancer therapies. Other future directions include the study of the potential applications of this compound in other fields, such as neurodegenerative diseases and inflammation. Overall, N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide is a promising compound that has the potential to make a significant impact in various fields of research.
Synthesemethoden
The synthesis of N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-5-chlorobenzotrifluoride and 6-methyl-1H-benzotriazole in the presence of a base to yield the desired product.
Eigenschaften
Molekularformel |
C22H19ClN4O3 |
|---|---|
Molekulargewicht |
422.9 g/mol |
IUPAC-Name |
N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H19ClN4O3/c1-13-10-19-20(26-27(25-19)15-6-4-14(23)5-7-15)12-18(13)24-22(28)17-9-8-16(29-2)11-21(17)30-3/h4-12H,1-3H3,(H,24,28) |
InChI-Schlüssel |
APSNBJQLHLYRLL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B243659.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B243661.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B243662.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243663.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243665.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,4-dimethoxybenzamide](/img/structure/B243666.png)

![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243669.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B243670.png)
![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243671.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243672.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243673.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide](/img/structure/B243676.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243680.png)